molecular formula C20H21FN2O3S B2398007 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1135000-41-7

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2398007
CAS No.: 1135000-41-7
M. Wt: 388.46
InChI Key: SYOOESHCSMBQIC-UHFFFAOYSA-N
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Description

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a synthetically designed organic compound provided for non-human research purposes in industrial and scientific settings. This complex molecule features a bridged 8-azabicyclo[3.2.1]octane core structure, a benzenesulfonyl group, and a 4-fluorophenyl carboxamide moiety, making it a valuable intermediate for medicinal chemistry and drug discovery research. Compounds based on the 8-azabicyclo[3.2.1]octane scaffold are of significant interest in neuroscience research, particularly in the investigation of novel pathways for treating neuropsychiatric disorders. This structural motif is a key component in the development of new therapeutic agents that target monoamine and glutamate signaling systems, which are crucial for addressing treatment-resistant psychiatric conditions . The specific stereochemistry of the sulfonyl and carboxamide substituents on the bicyclic framework can profoundly influence the compound's biological activity and receptor binding affinity, making it a critical subject for structure-activity relationship (SAR) studies. This product is intended for use by qualified researchers in laboratory settings only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O3S/c21-14-6-8-15(9-7-14)22-20(24)23-16-10-11-17(23)13-19(12-16)27(25,26)18-4-2-1-3-5-18/h1-9,16-17,19H,10-13H2,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYOOESHCSMBQIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C(=O)NC3=CC=C(C=C3)F)S(=O)(=O)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the sulfonyl group to a sulfide.

    Substitution: Nucleophilic substitution reactions can be used to introduce different substituents on the aromatic ring or the bicyclic core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds similar to 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide can enhance serotonergic neurotransmission, making them potential candidates for treating depression and anxiety disorders. These compounds have been shown to act on the serotonin transporters, which are crucial in the modulation of mood and emotional responses .

Neuropharmacology

The unique structure of azabicyclo compounds allows them to interact with various neurotransmitter systems, including serotonin and norepinephrine pathways. This interaction is beneficial for developing treatments for psychiatric conditions, such as major depressive disorder and generalized anxiety disorder .

Synthetic Intermediate in Drug Discovery

The bicyclic structure of this compound serves as a valuable scaffold in drug discovery. It has been utilized in the synthesis of various biologically active molecules, demonstrating its versatility in medicinal chemistry .

Case Studies

StudyFocusFindings
WO2002096906A1 Antidepressant EffectsThis patent discusses the use of aryl-8-azabicyclo[3.2.1]octanes for treating depression by enhancing serotonergic activity .
MDPI Overview Antipsychotic PotentialThe compound's structural analogs have been reviewed for their antipsychotic properties, indicating a promising role in managing schizophrenia and other psychotic disorders .
Synthesis Applications Drug DevelopmentA study highlighted the synthesis of azabicyclo compounds as key intermediates in total synthesis pathways for various therapeutic agents, showcasing their significance in pharmaceutical development .

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its combination of a bicyclic core with benzenesulfonyl and 4-fluorophenyl groups, which confer specific chemical and biological properties not found in similar compounds.

Biological Activity

3-(Benzenesulfonyl)-N-(4-fluorophenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound notable for its unique bicyclic structure and potential biological activity. This compound, with the CAS number 1135000-41-7, is characterized by a bicyclic core that includes a benzenesulfonyl group and a 4-fluorophenyl moiety, which contribute to its chemical and biological properties.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, such as enzymes and receptors. The bicyclic structure allows for high specificity in binding, which can lead to the inhibition or activation of various biological pathways.

Pharmacological Properties

Research indicates that this compound may exhibit several pharmacological properties:

  • Enzyme Inhibition : Potential to inhibit enzymes involved in neurotransmitter uptake or metabolism.
  • Receptor Binding : Likely to bind to nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological functions.

Study 1: Neuropharmacological Effects

In a study investigating the neuropharmacological effects of similar compounds, it was found that modifications to the bicyclic structure could enhance affinity for nAChRs, suggesting that this compound could be effective in modulating cholinergic signaling pathways.

Study 2: Anticancer Activity

Another study highlighted the potential anticancer activity of compounds with similar structural features. The results indicated that these compounds could induce apoptosis in cancer cells by activating specific signaling pathways.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
8-Oxabicyclo[3.2.1]octaneSimilar bicyclic coreModerate receptor affinity
Tertiary Butyl EstersDifferent functional groupsLimited biological relevance

The comparison shows that while structurally similar compounds exist, the presence of the benzenesulfonyl and 4-fluorophenyl groups in our compound confers unique biological properties not observed in others.

Q & A

How can synthetic routes for this compound be optimized to improve yield and purity in academic settings?

Basic Research Focus
Synthetic optimization often involves adjusting reaction conditions (e.g., solvent, temperature, catalyst) and intermediates. For example, substituting dimethylaminoethyl or piperidinyl groups in similar 8-azabicyclo[3.2.1]octane derivatives (e.g., compounds 10a–10d in ) required careful control of reaction time and stoichiometry to avoid byproducts. Using anhydrous solvents (e.g., CH3CN) and catalysts like KI improved intermediate stability . Post-synthetic purification via recrystallization or column chromatography, combined with <sup>1</sup>H/<sup>13</sup>C NMR and GC-MS validation, ensures purity ≥95% .

What advanced spectroscopic techniques are critical for resolving structural ambiguities in this bicyclic system?

Basic Research Focus
High-resolution <sup>1</sup>H and <sup>13</sup>C NMR are essential for confirming the stereochemistry of the azabicyclo[3.2.1]octane core and substituent orientation. For example, coupling constants in <sup>1</sup>H NMR (e.g., 3.0–4.5 ppm regions) distinguish axial vs. equatorial proton arrangements in similar compounds . X-ray crystallography or NOESY experiments may resolve conflicting data, particularly for benzenesulfonyl and fluorophenyl group conformations .

What biological targets are most relevant for this compound, and how can binding assays be designed?

Advanced Research Focus
Tropane analogs (e.g., DAT inhibitors like RTI-336 in ) suggest dopamine transporter (DAT) or serotonin receptors as plausible targets. Competitive radioligand binding assays (e.g., using [<sup>3</sup>H]WIN35,428) can quantify affinity. For enzyme targets (e.g., NAAA in ), fluorescence-based inhibition assays with substrate analogs (e.g., palmitoylethanolamide) are recommended. Dose-response curves (IC50) and selectivity profiling against related receptors (e.g., SERT, NET) are critical .

How do substituent modifications (e.g., fluorophenyl vs. chlorophenyl) impact pharmacological activity?

Advanced Research Focus
Structure-activity relationship (SAR) studies on analogs () show that electron-withdrawing groups (e.g., 4-fluorophenyl in compound 27 ) enhance DAT binding affinity compared to bulkier groups (e.g., naphthyl in 29 ). Computational docking (e.g., AutoDock Vina) can predict substituent effects on binding pocket interactions. For example, 4-fluorophenyl’s polarity may stabilize π-π stacking in hydrophobic receptor pockets, while benzenesulfonyl groups improve metabolic stability .

How should researchers address contradictions in stability data across synthetic batches?

Advanced Research Focus
Discrepancies in stability (e.g., compound 28 in oxidizing rapidly) require systematic analysis. Accelerated stability studies under varied pH, temperature, and light exposure identify degradation pathways. LC-MS can detect oxidation byproducts (e.g., hydroxylated or dimerized species). Adding antioxidants (e.g., BHT) or storing under inert atmospheres (N2) may mitigate instability .

What in silico strategies are effective for predicting off-target interactions?

Advanced Research Focus
Molecular dynamics simulations (e.g., GROMACS) and pharmacophore modeling (e.g., Schrödinger Phase) can predict off-target binding to GPCRs or kinases. For example, compound 44 in showed cross-reactivity with chemokine receptor CCR5 due to its bicyclic core’s flexibility. Virtual screening against databases like ChEMBL or PubChem identifies high-risk off-targets .

How can the metabolic stability of this compound be evaluated preclinically?

Advanced Research Focus
Liver microsome assays (human/rat) quantify metabolic half-life (t1/2). LC-HRMS identifies major metabolites (e.g., sulfoxide or N-dealkylation products). CYP450 inhibition assays (e.g., CYP3A4, CYP2D6) assess drug-drug interaction risks. For fluorophenyl-containing analogs, fluorine’s electronegativity often reduces oxidative metabolism .

What analytical techniques validate batch-to-batch consistency in physicochemical properties?

Basic Research Focus
DSC (differential scanning calorimetry) and TGA (thermogravimetric analysis) assess crystallinity and thermal stability. HPLC-UV/ELSD monitors purity, while elemental analysis (C, H, N) confirms stoichiometry. For hygroscopic compounds, dynamic vapor sorption (DVS) measures moisture uptake .

Which in vivo models are suitable for evaluating pharmacokinetics and efficacy?

Advanced Research Focus
Rodent models (e.g., Sprague-Dawley rats) are used for bioavailability studies (IV vs. oral dosing). For CNS targets, microdialysis measures brain penetration. Behavioral assays (e.g., conditioned place preference for addiction studies) link target engagement to efficacy, as seen with DAT inhibitors like RTI-336 .

How can researchers investigate receptor cross-talk or polypharmacology effects?

Advanced Research Focus
Proteome-wide affinity chromatography (e.g., SILAC) identifies unexpected targets. Functional assays (e.g., cAMP accumulation for GPCRs or calcium flux for ion channels) quantify downstream signaling. For example, compound 44 in showed dual μ-opioid and CCR5 modulation, requiring multiplexed assay designs .

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